(5-Bromo-1-benzofuran-2-yl)acetic acid
Overview
Description
(5-Bromo-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetic acid moiety at the 2-position, exhibits unique chemical properties that make it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . One specific compound, 1-(7-benzofuranyl)-4-methylpiperazine, synthesized from 5-Bromobenzofuran, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of benzofuran compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid typically involves the bromination of benzofuran derivatives followed by acetic acid substitution. One common method includes the radical bromination of the methyl group of benzofuran using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding acetic acid derivative through further reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
(5-Bromo-1-benzofuran-2-yl)acetic acid has several applications in scientific research:
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
- (5-Bromo-2-benzofuran-1-yl)acetic acid
- (5-Chloro-1-benzofuran-2-yl)acetic acid
- (5-Methyl-1-benzofuran-2-yl)acetic acid
Comparison: (5-Bromo-1-benzofuran-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine substituent enhances the compound’s ability to participate in halogen bonding and increases its lipophilicity, which can improve its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
2-(5-bromo-1-benzofuran-2-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGUUFJBFFEHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303834 | |
Record name | 5-Bromo-2-benzofuranacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-74-9 | |
Record name | 5-Bromo-2-benzofuranacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84102-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-benzofuranacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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